molecular formula C23H19ClN2O3S B2370051 (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892298-63-4

(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2370051
CAS No.: 892298-63-4
M. Wt: 438.93
InChI Key: SEQQUBIYWOVZHE-HMAPJEAMSA-N
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Description

(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-3-[(2-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQQUBIYWOVZHE-HMAPJEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Cl)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4Cl)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, known for its diverse biological activities, is a derivative of the benzothiazine class. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound's structure can be depicted as follows:

  • Core Structure : Benzothiazine with a 2,2-dioxide moiety.
  • Functional Groups : Contains a chlorophenyl group and a methylbenzyl substituent.

The synthesis of this compound typically involves multi-step reactions including condensation methods that yield derivatives with varying biological activities.

Synthesis Pathway

StepReaction TypeReagentsYield (%)
1CondensationAryl-isocyanate + 2ABT40-60
2MulticomponentActive methylene nitriles + aldehydesVariable

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazine derivatives demonstrate higher activity against bacterial strains compared to standard antibiotics. The antimicrobial efficacy is attributed to the unique structural features of the benzothiazine core which enhances interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:

  • Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric).
  • Findings : Certain derivatives exhibited moderate to high inhibition of cell proliferation, indicating potential as anticancer agents.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound class. They have shown effectiveness in reducing inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and signaling pathways.

Study 1: Antimicrobial Efficacy

In a comparative study involving various benzothiazine derivatives:

  • Objective : To assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Results : The compound showed superior activity against Staphylococcus aureus and Escherichia coli compared to reference antibiotics.

Study 2: Anticancer Screening

A detailed investigation into the cytotoxic effects on cancer cell lines revealed:

  • Methodology : MTT assay was used to evaluate cell viability.
  • Results : The compound exhibited IC50 values in the micromolar range for several cancer types, suggesting significant anticancer potential.

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